4,8,12,15,19-Docosapentaenoic acid

Overview

Description

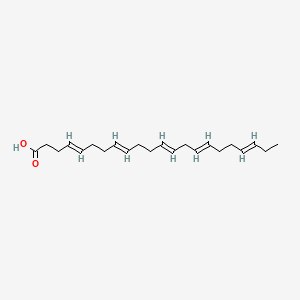

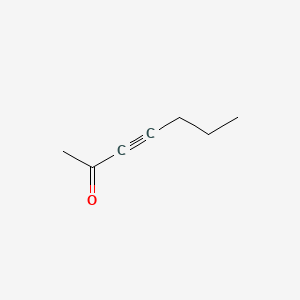

4,8,12,15,19-Docosapentaenoic acid, also known as docosapentaenoic acid (DPA), is a 22-carbon fatty acid found in fish oils . It is a minor constituent of the total serum unsaturated fatty acids in humans, ranging from 0.1 to 1%, and increases on dietary supplementation . It has two or more double bonds in its acyl chains .

Synthesis Analysis

The synthesis of 4,8,12,15,19-Docosapentaenoic acid involves chain elongation of eicosapentaenoic acid (EPA), which is believed to be mediated by the enzyme Δ4-desaturase .Molecular Structure Analysis

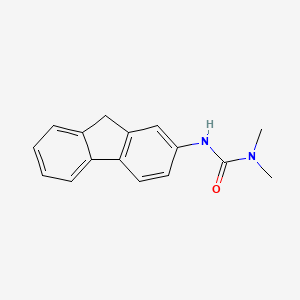

The molecular formula of 4,8,12,15,19-Docosapentaenoic acid is C22H34O2 . It has an average mass of 330.504 Da and a monoisotopic mass of 330.255890 Da .Scientific Research Applications

Omega-3 Fatty Acid Research

- Docosapentaenoic acid (DPA) is a lesser-known omega-3 fatty acid with potential unique properties, sharing similarities with docosahexaenoic acid (DHA) more than eicosapentaenoic acid (EPA). Studies have highlighted its role in inflammation resolution and immune function regulation, particularly through specialized proresolving lipid mediators (SPMs) like resolvins, maresins, and protectins (Fard, Cameron-Smith, & Sinclair, 2020).

Cancer Research

- DPA undergoes peroxidation via lipoxygenase, a process relevant in cancer research due to differing expression levels of lipoxygenase in normal tissues and tumors. The study of DPA peroxidation and the resulting free radicals provides insights into tumorigenic pathways in cancer biology (Purwaha et al., 2011).

Neurological Research

- DPA is significant in neurogenesis and brain development. Research has shown that dietary deficiency of omega-3 fatty acids, including DPA, can alter neurogenesis in the embryonic rat brain, affecting development (Bertrand, O’Kusky, & Innis, 2006).

Synthetic Chemistry

- The asymmetric total synthesis of 19,20-epoxydocosapentaenoic acid, a bioactive metabolite of DHA, has been reported. This synthesis offers a method for creating analogs of DPA for biological studies, expanding the potential applications in pharmaceuticals and nutraceuticals (Cinelli & Lee, 2019).

Inflammation and Immune Function

- DPA is converted into novel n-3 immunoresolvents during inflammation resolution. These include compounds like RvD1n-3 DPA and MaR1n-3 DPA, which have potent effects on leukocytes and contribute to reducing systemic inflammation and second organ injury in ischemia-reperfusion (Dalli, Colas, & Serhan, 2013).

Metabolic Pathways

- The retroconversion of DPA in vivo has been studied, revealing insights into fatty acid metabolism. This process involves partial degradation and hydrogenation, highlighting DPA's role in complex biological systems (Schlenk, Gellerman, & Sand, 1967).

Dietary Sources and Health Effects

- Omega-6 DPA-derived resolvins have been shown to modulate macrophage function and alleviate conditions like experimental colitis, suggesting potential therapeutic applications forinflammatory diseases such as inflammatory bowel disease (Chiu et al., 2012).

Brain Phospholipid Turnover

- Dietary n-3 polyunsaturated fatty acid deprivation, including DPA, influences the turnover of n-6 DPA in rat brain phospholipids, impacting behavioral functions. This research highlights the intricate balance of fatty acids necessary for optimal brain health (Igarashi et al., 2012).

Plant-Derived Omega-3 Fatty Acids

- Studies on the metabolism of plant-derived omega-3 fatty acids, including ALA and SDA, have shed light on their conversion to longer-chain fatty acids like DPA. This research is essential for understanding sustainable sources of biologically active omega-3 fatty acids (Baker et al., 2016).

Platelet Cyclooxygenase and Lipoxygenase

- Human platelets metabolize DPA into various metabolites, providing insights into the role of DPA in the modulation of inflammatory processes (Milks & Sprecher, 1985).

Metabolism in Human Cells

- The metabolism of DPA in different human cell lines has been explored, revealing its conversion to other fatty acids like DHA and EPA, and its potential role in health and disease management (Tian et al., 2016).

Nutraceutical and Pharmaceutical Potential

- The enhanced production of DHA in mammalian cells through gene manipulation, involving enzymes like Siganus canaliculatus Δ4 desaturase, demonstrates the potential for increased DHA/related products, including DPA, in nutraceutical and pharmaceutical applications (Zhu et al., 2014).

Anti-Inflammatory Effects

- DPA's downregulation of mRNA expression of pro-inflammatory factors in LPS-activated murine macrophage-like cells underlines its anti-inflammatory properties, which are independent of its conversion to DHA (Tian et al., 2017).

Brain Function and Spatial Performance

- A study evaluating whether dietary DPA can replace DHA for brain function found that DPAn-6 could not substitute DHA, emphasizing the highly specific structural requirement for DHA in optimal brain function (Lim, Hoshiba, & Salem, 2005).

properties

IUPAC Name |

(4E,8E,12E,15E,19E)-docosa-4,8,12,15,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,7-8,10-11,14-15,18-19H,2,5-6,9,12-13,16-17,20-21H2,1H3,(H,23,24)/b4-3+,8-7+,11-10+,15-14+,19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFPCDRPHCQLSJ-WYIJOVFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC=CCC=CCCC=CCCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC/C=C/C/C=C/CC/C=C/CC/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8,12,15,19-Docosapentaenoic acid | |

CAS RN |

2548-85-8 | |

| Record name | Docosa-4,8,12,15,19-pentaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosa-4,8,12,15,19-pentaenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydropyrazolo[1,2-a]pyrazole](/img/structure/B1619324.png)

![N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine](/img/structure/B1619346.png)